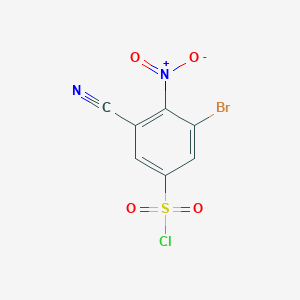

![molecular formula C13H17N3O B1485008 {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine CAS No. 1874574-33-0](/img/structure/B1485008.png)

{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine

Übersicht

Beschreibung

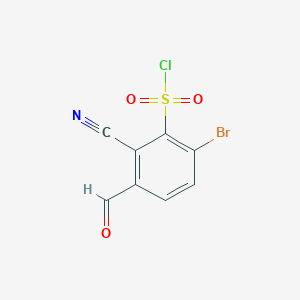

The compound “{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is attached to a methanamine group and a benzyloxyethyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a type of aromatic heterocycle. The benzyloxyethyl group would provide additional complexity to the structure .Chemical Reactions Analysis

The pyrazole ring in the compound is likely to participate in various chemical reactions. For example, it could undergo electrophilic substitution reactions . The benzyloxyethyl group could also potentially undergo reactions, such as oxidation or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a pyrazole ring often have high nitrogen content and can act as ligands in coordination chemistry .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

One study discusses the role of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes, essential for understanding metabolism-based drug-drug interactions (DDIs). The paper reviews the selectivity of chemical inhibitors towards various CYP isoforms, crucial for predicting potential DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole

Another study provides an overview of pyrazoles, highlighting their significance in agrochemical and pharmaceutical activities due to their core structure found in many compounds. It discusses new synthetic strategies and biological activities found in pyrazole derivatives, emphasizing their potential in creating compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Antioxidant Activity Determination Methods

A comprehensive review of methods used to determine antioxidant activity, including chemical and electrochemical assays, highlights the importance of such studies in various fields like food engineering, medicine, and pharmacy. This research provides critical insights into assessing the antioxidant capacity of complex samples, relevant for studying compounds like "{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine" that may possess antioxidant properties (Munteanu & Apetrei, 2021).

Pyrazoline Derivatives for Anticancer Agents

This research focuses on synthetic strategies for developing new anticancer agents using pyrazoline derivatives, underscoring the biological activity research in pharmaceutical chemistry. Pyrazoline derivatives have been investigated for their multifunctional applications, including anticancer activities, making them an area of interest for developing potential therapeutic agents (Ray et al., 2022).

Wirkmechanismus

Biochemical Pathways

The inhibition of CARM1 affects the methylation of arginine residues on histones, which can influence gene expression. This can lead to changes in cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

The compound’s potency and selectivity for carm1 suggest that it may have good bioavailability .

Result of Action

The inhibition of CARM1 by 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl methanamine results in notable antiproliferative effects against melanoma cell lines . Cellular thermal shift assay and western blot experiments confirmed that the compound effectively targets CARM1 within cells .

Action Environment

The action of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl methanamine can be influenced by various environmental factors. For instance, the compound should be handled under strict laboratory conditions to avoid degradation . It should be stored properly, away from fire sources and oxidizers . The compound’s efficacy can also be influenced by the specific cellular environment, including the presence of other molecules and the state of the target cells .

Eigenschaften

IUPAC Name |

[1-(2-phenylmethoxyethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c14-8-13-9-15-16(10-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,9-10H,6-8,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYZYRQXZDWWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)

![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)

![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)

amino}phenol](/img/structure/B1484934.png)

![trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol](/img/structure/B1484935.png)

![1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)